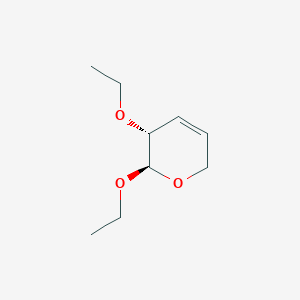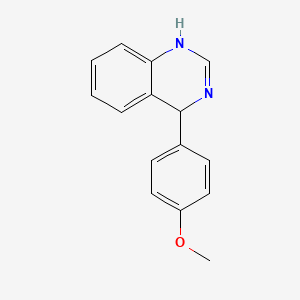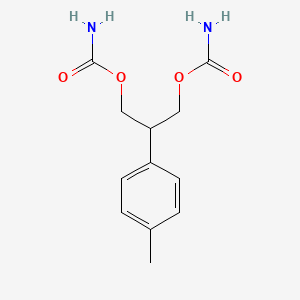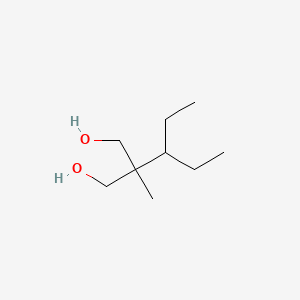
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is an organic compound with the molecular formula C8H18O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the second carbon are substituted with a 1-ethylpropyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- typically involves the alkylation of 1,3-propanediol. One common method is the reaction of 1,3-propanediol with 1-ethylpropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpropyl)-2-methylpropanal or 2-(1-ethylpropyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(1-ethylpropyl)-2-methylpropane.
Substitution: Formation of 2-(1-ethylpropyl)-2-methylpropyl chloride or bromide.
科学的研究の応用
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bio-based solvent due to its low toxicity and biodegradability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a solvent or carrier, facilitating the transport of other molecules. Its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo nucleophilic substitution or elimination reactions.
類似化合物との比較
Similar Compounds
1,3-Propanediol: The parent compound with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group on the second carbon.
2-Ethyl-1,3-propanediol: A derivative with an ethyl group on the second carbon.
Uniqueness
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is unique due to the presence of both a 1-ethylpropyl and a methyl group on the second carbon. This substitution pattern imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives.
特性
CAS番号 |
25462-52-6 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
2-methyl-2-pentan-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(5-2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChIキー |
BJVNWGCAGZJART-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

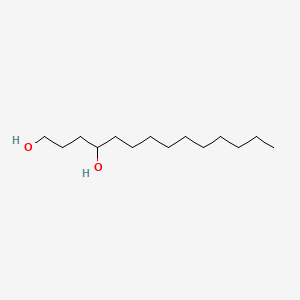
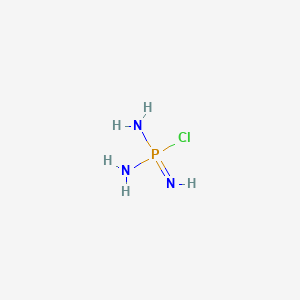
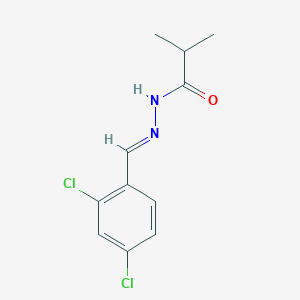

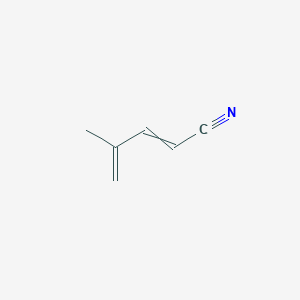

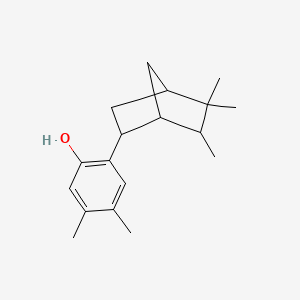
![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
